Cas no 86026-81-5 (2,5-diiodo-1-methyl-1H-imidazole)

2,5-diiodo-1-methyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole,2,5-diiodo-1-methyl-
- 2,5-Diiodo-1-methylimidazole
- 2,5-Diiodo-1-methyl-1H-imidazole
- 2,5-Diiodo-1-methyl-1H-imidazole (ACI)
- 1-Methyl-2,5-diiodoimidazole
- NSC 347489
- EN300-152746
- NSC347489
- CS-0053920
- BCP16756
- AKOS015850665
- 86026-81-5
- MFCD02179540
- DB-028473
- L10012
- NSC-347489
- J-507350
- SCHEMBL21831213
- DTXSID10319574
- AS-49755
- SY152115
- PB10221
- 2,5-diiodo-1-methyl-1H-imidazole
-
- MDL: MFCD02179540
- Inchi: 1S/C4H4I2N2/c1-8-3(5)2-7-4(8)6/h2H,1H3
- InChI Key: SZYKHAFVWJNSQU-UHFFFAOYSA-N
- SMILES: IC1N(C)C(I)=CN=1
Computed Properties
- Exact Mass: 333.84600
- Monoisotopic Mass: 333.846
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 88.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8A^2
- XLogP3: 1.4
Experimental Properties
- Density: 2.83
- Melting Point: 138-143
- Boiling Point: 351.6 °C at 760 mmHg
- Flash Point: 166.4 °C
- Refractive Index: 1.803
- PSA: 17.82000
- LogP: 1.62930
- Sensitiveness: Light Sensitive
2,5-diiodo-1-methyl-1H-imidazole Security Information
2,5-diiodo-1-methyl-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-diiodo-1-methyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330599-1g |
2,5-Diiodo-1-methylimidazole |
86026-81-5 | 95%+ | 1g |
$199 | 2023-01-19 | |
Enamine | EN300-152746-5.0g |
2,5-diiodo-1-methyl-1H-imidazole |
86026-81-5 | 95% | 5g |
$600.0 | 2023-06-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51212-1g |
2,5-Diiodo-1-methylimidazole, 98% |
86026-81-5 | 98% | 1g |
¥8381.00 | 2023-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51212-250mg |
2,5-Diiodo-1-methylimidazole, 98% |
86026-81-5 | 98% | 250mg |
¥1502.00 | 2023-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03800-1G |
2,5-diiodo-1-methyl-1H-imidazole |
86026-81-5 | 95% | 1g |
¥ 739.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RX617-50mg |
2,5-diiodo-1-methyl-1H-imidazole |
86026-81-5 | 98% | 50mg |
178.0CNY | 2021-07-14 | |
Chemenu | CM330599-1g |
2,5-Diiodo-1-methylimidazole |
86026-81-5 | 95%+ | 1g |
$774 | 2021-08-18 | |
TRC | D060020-500mg |
2,5-Diiodo-1-methylimidazole |
86026-81-5 | 500mg |
$ 995.00 | 2022-06-06 | ||
abcr | AB351964-1 g |
2,5-Diiodo-1-methylimidazole; 98% |
86026-81-5 | 1g |
€327.60 | 2023-06-20 | ||
eNovation Chemicals LLC | Y1001543-5g |
2,5-diiodo-1-methylimidazole |
86026-81-5 | 95% | 5g |
$900 | 2024-08-02 |
2,5-diiodo-1-methyl-1H-imidazole Production Method
Synthetic Routes 1
Synthetic Routes 2
1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 9
Synthetic Routes 3
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 90 min, -65 °C; 10 h, -65 °C → 20 °C
1.3 Reagents: Sodium sulfite Solvents: Dichloromethane , Ethyl acetate , Water ; 20 °C
Synthetic Routes 4
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran
Synthetic Routes 5
1.2 Reagents: Water ; rt
2,5-diiodo-1-methyl-1H-imidazole Raw materials
2,5-diiodo-1-methyl-1H-imidazole Preparation Products
2,5-diiodo-1-methyl-1H-imidazole Related Literature
-
Jie Liu,Shaowei Wang,Xiaolei Cai,Shiwei Zhou,Bin Liu Chem. Commun. 2018 54 2518
Additional information on 2,5-diiodo-1-methyl-1H-imidazole
Recent Advances in the Study of 2,5-Diiodo-1-methyl-1H-imidazole (CAS: 86026-81-5) in Chemical Biology and Pharmaceutical Research
2,5-Diiodo-1-methyl-1H-imidazole (CAS: 86026-81-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block in medicinal chemistry, particularly in the development of novel heterocyclic compounds with biological activity. The presence of two iodine atoms at the 2 and 5 positions of the imidazole ring provides multiple sites for further functionalization, making it a valuable intermediate in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent kinase inhibitors. Researchers utilized 2,5-diiodo-1-methyl-1H-imidazole as a key precursor to develop selective inhibitors of tyrosine kinases involved in cancer progression. The study reported remarkable improvements in binding affinity and selectivity compared to previous generation inhibitors, with IC50 values in the low nanomolar range for several cancer cell lines.
In the field of antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's potential in combating drug-resistant bacterial strains. The research team developed a series of 2,5-diiodo-1-methyl-1H-imidazole derivatives that showed exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. Molecular docking studies revealed that these compounds interfere with bacterial cell wall synthesis by targeting key enzymes in the peptidoglycan biosynthesis pathway.
The compound's unique electronic properties have also attracted attention in materials science applications. A 2024 study in Advanced Materials demonstrated that 2,5-diiodo-1-methyl-1H-imidazole can serve as an effective dopant for organic semiconductors, significantly improving charge transport properties in organic field-effect transistors (OFETs). This finding opens new possibilities for developing flexible electronic devices with enhanced performance characteristics.
From a synthetic chemistry perspective, recent advances in transition-metal-catalyzed cross-coupling reactions have expanded the utility of 2,5-diiodo-1-methyl-1H-imidazole as a versatile synthetic intermediate. A 2023 publication in Organic Letters detailed a highly efficient palladium-catalyzed Sonogashira coupling protocol that enables the selective functionalization of either iodine position, allowing for the construction of complex molecular architectures with precise control over regiochemistry.
Ongoing clinical research is investigating the potential of 2,5-diiodo-1-methyl-1H-imidazole derivatives as novel therapeutics for neurological disorders. Preliminary results from phase I clinical trials (reported in 2024) suggest good blood-brain barrier penetration and favorable safety profiles for several lead compounds targeting neurodegenerative diseases. These developments position 2,5-diiodo-1-methyl-1H-imidazole as a promising scaffold for central nervous system drug development.
Future research directions for 2,5-diiodo-1-methyl-1H-imidazole include exploring its potential in radiopharmaceutical applications, given the favorable nuclear properties of iodine isotopes. Additionally, computational studies are underway to better understand its conformational preferences and electronic characteristics, which could inform the design of next-generation derivatives with optimized pharmacological properties.
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